N-Fmoc DMNB-L-serine
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Overview
Description
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is a derivative of the amino acid serine. It is protected by the fluorenylmethyloxycarbonyl group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
N-Fmoc DMNB-L-serine is a biochemical used in proteomics research . The primary target of this compound is the amine group of an amino acid . It serves as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .
Mode of Action
The compound works by temporarily protecting the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This is achieved through the introduction of the Fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the presence of a base, which is used to remove the Fmoc group . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine involves several steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected using the 4,5-dimethoxy-2-nitrobenzyl group.
Protection of the Amino Group: The amino group of serine is protected using the fluorenylmethyloxycarbonyl group.
Industrial Production Methods
Industrial production of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine undergoes several types of chemical reactions:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under mild basic conditions, such as treatment with piperidine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Photolysis: Used for the removal of the 4,5-dimethoxy-2-nitrobenzyl group.
Major Products Formed
Deprotected Serine: The removal of the protecting groups yields free serine.
Substituted Derivatives: Depending on the substitution reactions, various derivatives of serine can be formed.
Scientific Research Applications
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine has several scientific research applications:
Proteomics Research: Used in the synthesis of peptides for studying protein interactions and functions.
Biochemical Studies: Employed in the study of enzyme activities and protein modifications.
Biomedical Research: Used in the development of diagnostic tools and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine: Similar in structure but lacks the 4,5-dimethoxy-2-nitrobenzyl group.
N-[(tert-Butyloxycarbonyl)-L-serine]: Uses the tert-butyloxycarbonyl group for protection instead of the fluorenylmethyloxycarbonyl group.
Uniqueness
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is unique due to its dual protection strategy, which allows for selective deprotection under different conditions. This makes it highly versatile for complex peptide synthesis .
Properties
IUPAC Name |
(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIDGZJCBUYWDB-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514485 |
Source
|
Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628280-43-3 |
Source
|
Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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